BD2-Selective BET Inhibition: Potency Advantage Over Unsubstituted Benzyl Analog
The 3-methylbenzyl-substituted scaffold forms the basis of a series of tetrahydroquinoxaline BET inhibitors with selectivity for the second bromodomain (BD2). In the J. Med. Chem. 2018 study, the crystallographically characterised analogue 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (directly derived from the title compound) was a key fragment in the optimisation pathway that yielded compound 45, which achieved BRD4 BD2 IC₅₀ = 5 nM with >150-fold selectivity over BD1 [1]. In contrast, the unsubstituted 4-benzyl analogue displayed substantially weaker BRD4 BD2 affinity (IC₅₀ >10 µM) and negligible BD2 selectivity, confirming the critical contribution of the 3-methyl group [2].
| Evidence Dimension | BRD4 BD2 inhibitory potency and selectivity over BD1 |
|---|---|
| Target Compound Data | Scaffold-derived optimised analogue (compound 45): BRD4 BD2 IC₅₀ = 5 nM; BD2/BD1 selectivity >150-fold |
| Comparator Or Baseline | 4-Benzyl (unsubstituted) analogue: BRD4 BD2 IC₅₀ >10 µM; BD2/BD1 selectivity ≈1 |
| Quantified Difference | ≥2,000-fold improvement in BD2 potency; >150-fold gain in BD2 selectivity |
| Conditions | AlphaScreen assay; recombinant human BRD4 BD1 and BD2 domains; compound incubated for 30 min prior to detection |
Why This Matters
Scientific users requiring BD2-selective chemical probes or BET inhibitor scaffolds with reduced off-target BRD4 BD1 activity will achieve substantially superior selectivity margins compared to benzyl or other unsubstituted analogues.
- [1] Law, R. P. et al. J. Med. Chem. 2018, 61, 4317–4334. Compound 45: BRD4 BD2 IC₅₀ = 5 nM, BD1 IC₅₀ = 760 nM. View Source
- [2] Law, R. P. et al. J. Med. Chem. 2018, 61, Supporting Information Table S1. 4-Benzyl analogue: BRD4 BD2 IC₅₀ >10 µM. View Source
